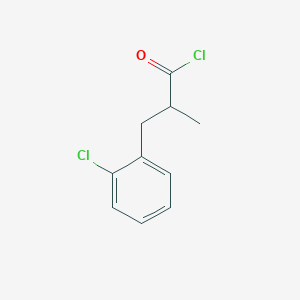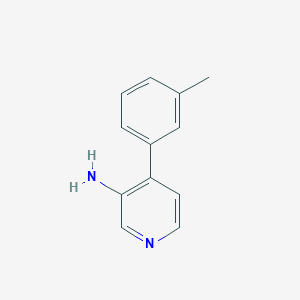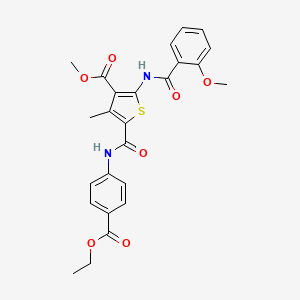![molecular formula C11H21NO B12070536 4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
4-[(Cyclobutylmethoxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclobutylmethoxy)methyl]piperidine, also known by its systematic name 3-((Cyclobutylmethoxy)methyl)piperidine, is a chemical compound with the molecular formula
C11H21O1N1
. Unfortunately, specific pricing and availability information are not currently available .Métodos De Preparación
Synthetic Routes:
The synthesis of 4-[(Cyclobutylmethoxy)methyl]piperidine involves several synthetic routes. One common method is the reaction between cyclobutylmethyl chloride and piperidine under appropriate conditions. The cyclobutylmethyl group is introduced via this reaction, resulting in the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.
Análisis De Reacciones Químicas
4-[(Cyclobutylmethoxy)methyl]piperidine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions involving the piperidine ring or the cyclobutylmethyl group are possible.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
4-[(Cyclobutylmethoxy)methyl]piperidine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological systems, including receptors and enzymes.
Medicine: Investigations focus on potential therapeutic properties, such as antiviral or analgesic effects.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 4-[(Cyclobutylmethoxy)methyl]piperidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to downstream signaling pathways.
Comparación Con Compuestos Similares
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
4-(cyclobutylmethoxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11/h10-12H,1-9H2 |
Clave InChI |
QPULPWVTLLSLKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)COCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)







![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)



![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)

